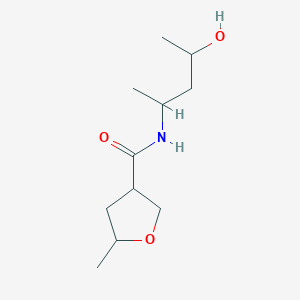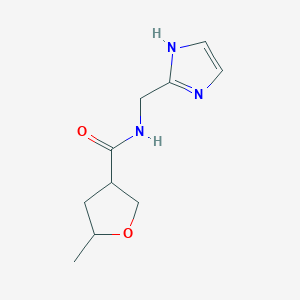![molecular formula C9H9BrClN3 B6645791 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile, also known as BCPN, is a synthetic organic compound widely used in scientific research. BCPN is a nitrile derivative of pyridine and is a potent inhibitor of specific enzymes.
Wirkmechanismus
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile acts as a potent inhibitor of specific enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. The inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is irreversible, which means that the enzyme cannot be reactivated once it has been inhibited.
Biochemical and Physiological Effects:
The inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has also been shown to reduce the levels of dopamine in the brain, which can have an impact on mood and behavior. The biochemical and physiological effects of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile are dose-dependent, and the optimal dose for a particular experiment should be determined empirically.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has several advantages for lab experiments. It is a potent inhibitor of specific enzymes, which makes it a valuable tool for studying enzyme function. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is also stable and can be stored for long periods without degradation. However, there are also limitations to the use of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile in lab experiments. The irreversible inhibition of enzyme activity by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile means that the enzyme cannot be reactivated, which can make it difficult to study the effects of enzyme inhibition in vivo. The dose-dependent effects of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile also mean that the optimal dose for a particular experiment must be determined empirically.
Zukünftige Richtungen
There are several future directions for the use of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile in scientific research. One potential application is in the study of cancer. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Inflammation is a key factor in the development of cancer, and the inhibition of prostaglandin synthesis by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile could have therapeutic potential in the treatment of cancer. Another potential application is in the study of neurodegenerative diseases. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior. The inhibition of dopamine metabolism by 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile could have therapeutic potential in the treatment of neurodegenerative diseases such as Parkinson's disease.
Synthesemethoden
The synthesis of 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile involves the reaction of 3-bromo-5-chloropyridine-2-carbaldehyde with methylamine followed by the addition of cyanide ion. The reaction yields 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is extensively used in scientific research as a potent inhibitor of specific enzymes. It is used to inhibit the activity of enzymes involved in various biochemical pathways. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile is widely used in the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. 3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile has also been shown to inhibit the activity of enzymes involved in the metabolism of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-14(4-2-3-12)9-8(10)5-7(11)6-13-9/h5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURBBJIFUBGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)




![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)